molecular formula C19H26N2S B3165481 8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899912-59-5

8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3165481
CAS No.: 899912-59-5
M. Wt: 314.5 g/mol
InChI Key: KHVLVRYDJGCNNK-UHFFFAOYSA-N
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Description

8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic diaza compound featuring a thione group at position 2, a tert-butyl substituent at position 8, and a 4-methylphenyl group at position 2. Its molecular formula is C₂₇H₃₃N₃OS (MW: 447.64 g/mol), as reported in .

Properties

IUPAC Name

8-tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-13-5-7-14(8-6-13)16-17(22)21-19(20-16)11-9-15(10-12-19)18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVLVRYDJGCNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCC(CC3)C(C)(C)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound characterized by its spiro structure, which includes two nitrogen atoms in its diaza framework and a thione functional group. This unique architecture contributes significantly to its chemical reactivity and potential biological activities, making it an interesting subject for research in medicinal chemistry.

  • Molecular Formula : C19H26N2S
  • Molecular Weight : Approximately 342.49 g/mol
  • CAS Number : 899912-59-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential and mechanisms of action.

Research indicates that compounds similar to this compound may exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial for therapeutic applications.
  • Receptor Interaction : Its structure allows it to interact with various biological receptors, potentially influencing signaling pathways.

Pharmacological Activities

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Some derivatives of spiro compounds have shown promising anticancer activity, warranting further investigation into this compound's effects on cancer cell lines.
  • Neuroprotective Effects : There is a potential for neuroprotective activity, particularly in relation to acetylcholinesterase inhibition, which is significant for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis with other spiro compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesUnique Properties
8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dioneContains dione functional groupsExhibits different reactivity due to carbonyl groups
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateContains an ester groupDifferent solubility and reactivity compared to thiones
8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylateContains carboxylate groupsVarying polarity and potential for different biological interactions

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Antimicrobial Studies : Research has demonstrated that spiro compounds can inhibit bacterial growth effectively. For instance, the antimicrobial activity of structurally similar diazaspiro compounds was evaluated against various pathogens, showing significant inhibition zones.
  • Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of the compound on cancer cell lines. Results indicated that higher concentrations led to increased cell death, suggesting potential for anticancer applications.
  • Enzyme Inhibition Studies : The inhibition of acetylcholinesterase by related piperazine derivatives has been documented, indicating a possible pathway through which this compound may exert neuroprotective effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural analogs and their key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Source
8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₂₇H₃₃N₃OS 447.64 8-tert-butyl, 3-(4-methylphenyl), thione Derivative with acetamide side chain; potential pharmacological applications.
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₁₄H₁₅ClN₂S 278.80 3-(4-chlorophenyl), thione Higher polarity due to Cl substituent; storage at 2–8°C.
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₁₅H₁₈N₂OS 274.39 3-(4-methoxyphenyl), thione Soluble in organic solvents (e.g., DMSO); research use only.
6-(4-Methylphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione C₁₅H₁₈N₂O₂ 258.32 6-(4-methylphenyl), diketopiperazine White solid (m.p. 88°C); synthesized via acid-catalyzed cyclization.
8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione C₁₇H₂₅N₃S 303.47 8-ethyl, 2-(4-methylphenyl), triazaspiro Structural isomer with additional nitrogen atom; unknown bioactivity.

Key Observations :

  • Ring Size and Heteroatoms : Compounds with larger spiro rings (e.g., diazaspiro[5.5]undecane derivatives) exhibit higher melting points due to increased molecular symmetry .

Physicochemical and Spectroscopic Properties

  • IR/NMR Data :
    • The target compound exhibits IR absorption at 1752 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (imide C=O), with NMR signals confirming spirocyclic connectivity (δ 1.80–2.37 ppm for cyclopentyl protons) .
    • 3-(4-Chlorophenyl) analog shows distinct ¹H-NMR shifts for aromatic protons (δ 7.3–7.5 ppm) due to electron-withdrawing Cl substituents .
  • Melting Points : Thione derivatives generally have lower melting points (e.g., 82–122°C) compared to diketopiperazines (e.g., 162–183°C), reflecting differences in hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione?

  • Methodological Answer : Synthesis requires precise control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, refluxing with anhydrous potassium carbonate in acetonitrile (common in spirocyclic systems) can improve yields of intermediates . Key steps include:

  • Protection/deprotection of functional groups (e.g., tert-butyl groups).
  • Optimization of cyclization conditions to form the spiro core .
  • Validation via TLC, HPLC, or NMR to confirm intermediate purity (≥95%) before proceeding .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

  • Methodological Answer : Cross-validate spectral assignments using complementary techniques:

  • 1H/13C NMR : Compare chemical shifts with structurally analogous compounds (e.g., δ 2.62 ppm for N-CH3 in similar spirothiones ).
  • IR : Confirm thione (C=S) stretches near 1200–1250 cm⁻¹ and sp² C-N vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to distinguish molecular ion peaks (e.g., m/z 803 [M+] for a related compound ).

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) in biological studies?

  • Methodological Answer :

  • Fragment-based Design : Modify substituents (e.g., tert-butyl for steric effects, 4-methylphenyl for lipophilicity) and assess changes in bioactivity .
  • Binding Assays : Use SPR or ITC to quantify interactions with targets (e.g., enzymes implicated in inflammation or cancer) .
  • Comparative Studies : Benchmark against analogs like 8-amino-1,3-diazaspiro[4.5]decane-2,4-diones to identify critical pharmacophores .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Purity Verification : Confirm compound purity (≥97% via HPLC) to exclude confounding effects from impurities .
  • Dose-Response Curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to validate IC50 values .

Q. What computational methods are effective for predicting environmental fate or metabolic pathways?

  • Methodological Answer :

  • QSAR Modeling : Use tools like EPI Suite to estimate logP (logP ~3.5 for similar spiro compounds) and biodegradability .
  • Docking Simulations : Map interactions with cytochrome P450 enzymes to predict phase I metabolism .
  • Ecotoxicity Screening : Follow OECD guidelines for assessing acute toxicity in Daphnia magna or algae .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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